Talastine Hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
16188-76-4 |
|---|---|
Molecular Formula |
C19H22ClN3O |
Molecular Weight |
343.8 g/mol |
IUPAC Name |
4-benzyl-2-[2-(dimethylamino)ethyl]phthalazin-1-one;hydrochloride |
InChI |
InChI=1S/C19H21N3O.ClH/c1-21(2)12-13-22-19(23)17-11-7-6-10-16(17)18(20-22)14-15-8-4-3-5-9-15;/h3-11H,12-14H2,1-2H3;1H |
InChI Key |
PZSBWKCWXLBRCY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCN1C(=O)C2=CC=CC=C2C(=N1)CC3=CC=CC=C3.Cl |
Other CAS No. |
16188-76-4 |
Related CAS |
16188-61-7 (Parent) |
Synonyms |
4-benzyl-2-(2-dimethylaminoethyl)phthalazin-1-(2H)-one Aganon Ahanon HL 2186 talastine talastine monohydrochloride |
Origin of Product |
United States |
Structure Activity Relationship Sar Studies of Talastine Hydrochloride and Analogues
The Phthalazinone Core
The phthalazinone framework is a distinguishing feature that provides unique chemical properties compared to other classes of antihistamines. science.gov Research on related phthalazinone derivatives has shown that this core is a promising starting point for the development of potent H1 receptor antagonists. researchgate.net
Influence of Substituents on Activity
Studies on a series of phthalazinone amides have provided valuable insights into the structure-activity relationships governing their potency as H1 receptor antagonists. The data from these studies, while not exclusively on Talastine analogues, offer a strong indication of the structural requirements for high affinity to the H1 receptor within this chemical class.
For instance, research has shown that modifications to the side chains attached to the phthalazinone core can significantly impact the compound's antagonist affinity (pA2 value), which is a measure of its potency. A higher pA2 value indicates greater potency.
Table 2: Structure-Activity Relationship of Phthalazinone Amide Analogues as H1 Receptor Antagonists
| Compound | R Group | pA2 (H1 Receptor) |
| Analogue 3a | H | 8.8 |
| Analogue 3b | F | 9.0 |
| Analogue 3c | Cl | 9.2 |
| Analogue 3d | Br | 9.1 |
| Analogue 3e | Me | 9.9 |
| Analogue 3g | Et | 9.7 |
| Analogue 9g | i-Pr | 10.0 |
| Azelastine (B1213491) (Reference) | - | 9.7 |
Data sourced from a study on phthalazinone amide histamine (B1213489) H1 receptor antagonists. The pA2 values were determined using a FLIPR assay. nih.gov
The data in Table 2 clearly demonstrates that the nature of the 'R' group has a substantial effect on the H1 receptor antagonist activity. For example, the ethyl (3g) and isopropyl (9g) substituents result in compounds with potency comparable to or greater than the established antihistamine, azelastine. nih.gov
Duration of Action
In addition to potency, structural modifications can also influence the duration of action. Some phthalazinone analogues have been found to have a longer duration of action in vitro compared to reference compounds like azelastine. nih.gov This suggests that specific structural features can lead to more sustained receptor blockade.
The principles of "Thinking in Terms of Structure-Activity-Relationships" (T-SAR) are crucial in the rational design and optimization of drug candidates like Talastine and its analogues. T-SAR methodologies encompass a range of computational techniques aimed at understanding how the three-dimensional structure of a molecule influences its biological activity. These methods go beyond simple SAR by incorporating quantitative and computational models.
Quantitative Structure-Activity Relationship (QSAR) studies are a prime example of T-SAR in action. In the context of H1-antihistamines, QSAR models have been developed to correlate various physicochemical properties of the molecules with their binding affinities for the H1 receptor. researchgate.nettandfonline.comnih.gov These models use statistical methods to create mathematical equations that can predict the activity of new, unsynthesized compounds.
For instance, a QSAR study on a series of H1 receptor inverse agonists identified several key molecular descriptors that were predictive of binding affinity. tandfonline.com These descriptors often relate to the molecule's shape, electronic properties, and hydrophobicity.
Another powerful T-SAR technique is Comparative Molecular Field Analysis (CoMFA). CoMFA generates 3D contour maps that visualize the regions around a molecule where changes in steric (shape) and electrostatic (charge) fields will either increase or decrease biological activity. tandfonline.comnih.gov These maps provide medicinal chemists with a visual guide for designing more potent analogues. For H1-antihistamines, CoMFA models have been used to understand the structural requirements for optimal interaction with the H1 receptor binding site. tandfonline.com
By applying these T-SAR methodologies, researchers can systematically explore the chemical space around a lead compound like Talastine. This allows for the design of new analogues with potentially improved potency, selectivity, and pharmacokinetic properties, while minimizing undesirable off-target effects. The insights gained from these computational models help to prioritize which novel compounds should be synthesized and tested, thereby accelerating the drug discovery process.
Preclinical Pharmacological Investigations of Talastine Hydrochloride
In Vivo Preclinical Models for Efficacy and Pharmacodynamic Evaluation
Application of Telemetry for Physiological Monitoring in Conscious Animal Models
In the preclinical assessment of new chemical entities like Talastine hydrochloride, the use of telemetry for monitoring physiological parameters in conscious, unrestrained animal models is the gold standard. vivonics-preclinical.com This technology facilitates the continuous collection of data such as cardiovascular parameters, respiratory function, and body temperature without the confounding influences of restraint or anesthesia. vivonics-preclinical.combiotrial.com
Implanted telemetry devices are miniature sensors surgically placed within the animal, which transmit real-time physiological data to an external receiver. jax.org This allows for the monitoring of animals in their home cages, either individually or in social housing, which is crucial for animal welfare and the acquisition of more naturalistic data. biotrial.comemkatech.com The benefits of this approach include a significant reduction in stress-induced artifacts in the data, the ability to conduct longitudinal studies in the same animals, and a decrease in the number of animals required for a study, aligning with the "3Rs" principles of animal research (Replacement, Reduction, and Refinement). biotrial.comjax.org
For a compound like this compound, telemetry studies would be designed to detect any potential effects on vital signs. Data is typically recorded continuously for a set period, often up to 24 hours, following administration of the compound. vivonics-preclinical.com This allows for the characterization of the onset, magnitude, and duration of any physiological changes.
Interactive Table: Key Physiological Parameters Monitored via Telemetry
| Parameter | Description | Importance in Preclinical Assessment |
| Electrocardiogram (ECG) | Records the electrical activity of the heart. | Detects changes in heart rate, rhythm, and intervals (e.g., QT interval), which are critical for assessing cardiac safety. emkatech.com |
| Blood Pressure | Measures arterial pressure. | Identifies potential hypertensive or hypotensive effects of the compound. jax.org |
| Body Temperature | Monitors core body temperature. | Can indicate effects on metabolic rate or thermoregulation. biotrial.com |
| Respiratory Rate | Measures the number of breaths per minute. | Assesses potential impacts on the respiratory system. |
| Locomotor Activity | Quantifies movement of the animal. | Provides insights into potential central nervous system effects such as sedation or stimulation. biotrial.com |
Design and Interpretation of Preclinical Studies for Translational Insights
The ultimate goal of preclinical research is to provide data that can be translated to predict the effects of a compound in humans. tno.nl The design and interpretation of these studies are therefore critical for making informed decisions about the potential clinical development of a drug candidate like this compound.
A key aspect of translational preclinical science is the selection of appropriate animal models. eso-stroke.org While rodent models are often used in early-stage research due to their practicality, larger animal models, such as canines, non-human primates, or swine, may be employed to increase the translational relevance, particularly for assessing cardiovascular and other systemic effects. eso-stroke.orgwakehealth.edu These larger species often have physiological and anatomical similarities to humans, which can provide more predictive data. eso-stroke.org
The interpretation of preclinical findings requires a weight-of-evidence approach, considering the totality of the data from various studies. This includes understanding the pharmacological mechanism of action of the compound and how it relates to the observed physiological effects. For instance, if this compound is an antihistamine, its preclinical profile would be compared to that of other drugs in the same class. nih.gov
Mechanistic Toxicology and Safety Pharmacology Studies in Preclinical Development
Mechanistic toxicology aims to understand how a substance exerts its toxic effects at the molecular, cellular, and organ levels. nih.gov Safety pharmacology studies are a specific component of this, designed to investigate the potential undesirable pharmacodynamic effects of a substance on vital physiological functions.
Methodologies for Investigating Potential Exaggerated Pharmacological Effects
Exaggerated pharmacology refers to adverse effects that are an extension of the primary therapeutic mechanism of a drug. nih.gov For example, if this compound is an H1 receptor antagonist, an exaggerated effect could be excessive sedation or anticholinergic-like effects at high doses.
Investigating these potential effects involves a tiered approach:
In vitro receptor binding assays: These studies determine the affinity of this compound for its primary target receptor and a panel of other receptors to assess its selectivity.
Isolated tissue (ex vivo) studies: These experiments use tissues, such as sections of the intestine or airway smooth muscle, to evaluate the functional consequences of receptor binding in a more physiological context.
In vivo studies in conscious animals: As described in the telemetry section, these studies are crucial for observing the integrated physiological response to the compound and identifying any dose-limiting exaggerated pharmacological effects.
Predictive Value of Preclinical Models for Systemic Interactions
A significant challenge in drug development is predicting how a new compound will interact with other drugs or bodily systems in humans based on preclinical data. The predictive value of animal models for systemic interactions can be variable and depends on several factors, including species-specific differences in drug metabolism and physiology. nih.gov
For instance, certain toxicities observed in preclinical species may not be relevant to humans. A classic example is α2μ-globulin nephropathy in male rats, which is a species- and sex-specific finding with no human correlate. nih.gov Conversely, some adverse effects in humans may not be predicted by standard preclinical models.
To enhance the predictive value of preclinical studies for a compound like this compound, researchers often:
Utilize multiple animal species: This can help to identify species-specific effects and increase confidence in findings that are consistent across species. eso-stroke.org
Employ pharmacokinetic-pharmacodynamic (PK/PD) modeling: This mathematical approach relates the concentration of the drug in the body to its observed effect, which can help to extrapolate findings from animals to humans.
Investigate drug-drug interactions in vitro: Using human liver microsomes or hepatocytes can provide insights into the potential for this compound to inhibit or induce drug-metabolizing enzymes.
Interactive Table: Common Preclinical Models and Their Translational Relevance
| Model Type | Examples | Strengths | Limitations |
| In vitro cell-based assays | Receptor binding assays, enzyme inhibition assays | High throughput, mechanistic insights | Lack of systemic context, may not predict in vivo effects nih.gov |
| Rodent Models | Mice, Rats | Cost-effective, well-characterized, available genetic models | Physiological and metabolic differences from humans nih.gov |
| Non-Rodent Models | Dogs, Non-human primates, Swine | Closer physiological resemblance to humans, better for cardiovascular and immune system assessment eso-stroke.orgwakehealth.edu | Higher cost, ethical considerations, longer study duration |
Analytical Methodologies for Talastine Hydrochloride Research
Development and Validation of Quantitative Analytical Methods for Research Matrices
The development of quantitative analytical methods for Talastine hydrochloride in research matrices, such as bulk drug substance or biological fluids, is a systematic process aimed at creating a reliable testing procedure. The goal is to ensure that the method can accurately and precisely measure the concentration of this compound. This process involves selecting an appropriate analytical technique, such as chromatography or spectroscopy, and optimizing its parameters. openmedicinalchemistryjournal.comorientjchem.org
Method validation is a critical component that demonstrates the suitability of the developed analytical procedure for its intended use. core.ac.uk This is established through laboratory studies that confirm the method's performance characteristics meet the required standards for the analytical application. openmedicinalchemistryjournal.com The validation process for a compound like this compound would typically evaluate several key parameters to ensure the reliability of the results. orientjchem.orgcore.ac.uk
Key validation parameters include:
Specificity: The ability to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities or matrix components. nih.gov
Linearity: The method's ability to produce test results that are directly proportional to the concentration of the analyte within a given range. orientjchem.org
Range: The interval between the upper and lower concentrations of the analyte for which the method has demonstrated suitable precision, accuracy, and linearity. openmedicinalchemistryjournal.com
Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed using recovery studies. core.ac.uk
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). orientjchem.org
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. openmedicinalchemistryjournal.com
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. openmedicinalchemistryjournal.com
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage. orientjchem.org
Chromatographic Techniques for Purity Assessment and Quantification
Chromatography is a cornerstone of pharmaceutical analysis, offering powerful techniques for separating, identifying, and quantifying components in a mixture. For this compound, various chromatographic methods are essential for assessing its purity and performing quantitative analysis. researchgate.net
High-Performance Liquid Chromatography (RP-HPLC) is a dominant technique in pharmaceutical analysis due to its high sensitivity and accuracy. ijper.org It is widely used for determining the purity and quantifying active pharmaceutical ingredients (APIs) like this compound. A stability-indicating HPLC method can separate the active ingredient from any degradation products, which is crucial for assessing the stability of the compound. nih.gov
The development of an HPLC method for this compound would involve the systematic optimization of various parameters to achieve good resolution and peak shape. ijper.org For antihistamines similar to Talastine, reversed-phase columns (like C18 or C8) are commonly used. nih.govresearchgate.net The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. ijper.orgresearchgate.net
Table 1: Illustrative RP-HPLC Method Parameters for Analysis of an Antihistamine Compound Similar to this compound
| Parameter | Condition | Reference |
|---|---|---|
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | nih.govnih.gov |
| Mobile Phase | Acetonitrile : Phosphate Buffer (pH adjusted) | nih.govresearchgate.net |
| Flow Rate | 1.0 mL/min | researchgate.net |
| Detection | UV at a specific wavelength (e.g., 210-298 nm) | nih.govnih.gov |
| Temperature | Ambient or controlled (e.g., 25°C) | researchgate.net |
| Injection Volume | 20 µL | scispace.com |
High-Performance Thin-Layer Chromatography (HPTLC) is a sophisticated form of TLC that provides improved resolution, sensitivity, and accuracy for quantification. nih.gov It is a valuable tool for the purity testing and quantitative analysis of pharmaceuticals. ijper.orgresearchgate.net An HPTLC method for this compound would involve spotting the sample on a high-performance plate, followed by development in a suitable mobile phase. The separated spots are then quantified using a densitometer. nih.gov
This technique is particularly useful for rapid screening and can be employed as a stability-indicating method to separate the drug from its degradation products. researchgate.netrjptonline.org
Table 2: Example HPTLC Method Parameters for Purity and Quantitative Analysis of an Antihistamine Compound
| Parameter | Condition | Reference |
|---|---|---|
| Stationary Phase | Pre-coated silica (B1680970) gel 60 F254 aluminum plates | nih.govijper.org |
| Mobile Phase | Toluene : Chloroform : Methanol mixture | ijper.orgresearchgate.net |
| Chamber | Twin-trough chamber with pre-saturation | nih.gov |
| Application | Linomat applicator, specific band width | researchgate.net |
| Detection Wavelength | Densitometric scanning at a UV wavelength (e.g., 232 nm) | ijper.org |
| Rf Value | A specific retention factor for the analyte (e.g., 0.33) | ijper.org |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique used for the quantitative analysis of drugs in complex matrices, such as plasma. nih.govjapsonline.com This method combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. For this compound, an LC-MS/MS method would be invaluable for pharmacokinetic studies, requiring the measurement of very low concentrations of the drug. googleapis.commdpi.com
The method involves optimizing both the chromatographic conditions to separate the analyte from matrix components and the mass spectrometric parameters for sensitive and specific detection using modes like Multiple Reaction Monitoring (MRM). nih.gov
Table 3: Representative LC-MS/MS Parameters for Quantification of an Antihistamine in a Biological Matrix
| Parameter | Condition | Reference |
|---|---|---|
| Chromatography | UPLC/HPLC with a C18 column | nih.govmdpi.com |
| Ionization Source | Electrospray Ionization (ESI), positive mode | nih.gov |
| Scan Type | Multiple Reaction Monitoring (MRM) | nih.gov |
| Precursor Ion (Q1) | [M+H]+ of the analyte | japsonline.com |
| Product Ion (Q3) | Specific fragment ion for quantification | japsonline.com |
| Internal Standard | A stable isotope-labeled version of the analyte or a structurally similar compound | nih.gov |
Spectroscopic and Electrochemical Methods for Structural Characterization and Quantification
Alongside chromatographic methods, spectroscopic and electrochemical techniques play a significant role in the analysis of pharmaceutical compounds like this compound.
Spectroscopic methods , such as UV-Visible spectrophotometry and spectrofluorimetry, are often used for quantitative analysis. researchgate.net UV spectrophotometry is based on the principle of light absorption by the molecule and is a simple and cost-effective method for determining the concentration of the drug in bulk or simple formulations. researchgate.net Spectrofluorimetry measures the fluorescence emitted by a compound and can offer higher sensitivity and selectivity for molecules that are naturally fluorescent or can be derivatized to become fluorescent. nih.gov For structural elucidation, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy would be essential to confirm the chemical structure of this compound.
Electrochemical methods offer another avenue for the sensitive determination of electroactive drugs. ekb.eg Techniques like voltammetry could potentially be developed for the quantification of this compound, based on its oxidation or reduction at an electrode surface.
Adherence to Research Standards in Analytical Method Development (e.g., ICH guidelines)
Adherence to internationally recognized standards is paramount in pharmaceutical research to ensure data quality and integrity. The International Council for Harmonisation (ICH) provides a comprehensive set of guidelines for the validation of analytical procedures. core.ac.uk The ICH Q2(R1) guideline, for instance, details the validation parameters that need to be investigated for various analytical tests. orientjchem.org
When developing and validating analytical methods for this compound, following these guidelines is crucial. nih.gov It ensures that the methods are suitable for their intended purpose and that the results are reliable and reproducible. core.ac.uk The validation process and its results are typically documented in a validation report. orientjchem.org
Table 4: Summary of ICH Validation Parameters for an Analytical Method
| Validation Characteristic | Description | Reference |
|---|---|---|
| Accuracy | The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. Assessed by recovery studies. | core.ac.uk |
| Precision (Repeatability & Intermediate Precision) | The precision of an analytical procedure under the same operating conditions over a short interval of time (intra-day) and within-laboratory variations (inter-day). | orientjchem.org |
| Specificity | The ability to assess unequivocally the analyte in the presence of components which may be expected to be present. | nih.gov |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. | openmedicinalchemistryjournal.com |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | openmedicinalchemistryjournal.com |
| Linearity | The ability (within a given range) to obtain test results which are directly proportional to the concentration of analyte in the sample. | orientjchem.org |
| Range | The interval between the upper and lower concentration of analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity. | openmedicinalchemistryjournal.com |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | orientjchem.org |
Talastine Hydrochloride in the Broader Context of Drug Discovery Research
Approaches to Target Identification and Validation in Early Drug Discovery
The initial and most critical phase in developing a new drug is the identification and validation of a biological target. vu.nl A target is a biological entity, such as a protein or gene, that a drug molecule can interact with to produce a therapeutic effect. vu.nl For Talastine hydrochloride, the identified target is the histamine (B1213489) H1 receptor (H1R), a G-protein coupled receptor (GPCR). ontosight.aidrugcentral.org
The role of histamine in mediating allergic and inflammatory responses is a cornerstone of pharmacology, making the H1 receptor a well-validated target for antihistaminic drugs. smpdb.canih.gov The process of target validation confirms the direct involvement of the target in a disease process and assesses whether modulating it can lead to a therapeutic benefit. nih.gov The long-standing use and efficacy of H1-antihistamines in treating allergic conditions like rhinitis and urticaria serve as extensive validation for the H1 receptor as a drug target. smpdb.cawikipedia.org
Modern target validation often involves a combination of techniques, from cellular assays to animal models. The development of the crystal structure of the H1 receptor has been a major milestone, providing profound insights into receptor-ligand interactions and enabling more precise, structure-based drug design efforts. tandfonline.comnih.govresearchgate.netnih.gov This structural information is invaluable for validating the binding sites of existing drugs and discovering new chemical entities with improved properties. tandfonline.comnih.gov
High-Throughput Screening (HTS) Strategies for Compound Identification
Once a target is validated, the next step is to find molecules that interact with it. High-Throughput Screening (HTS) is a key strategy for this, allowing for the rapid, automated testing of vast libraries of chemical compounds for their activity against a specific target. nih.gov For a target like the H1 receptor, HTS assays are designed to identify "hits"—compounds that show the desired antagonistic activity.
Various HTS methodologies are employed in the search for new antihistamines. These include:
Radioligand Binding Assays: These assays measure the ability of a test compound to displace a radioactively labeled ligand that is known to bind to the H1 receptor. This is a common method to determine the binding affinity of new compounds. vu.nlfrontiersin.org
Cell-Based Functional Assays: These assays measure the functional response of cells when the H1 receptor is activated or inhibited. For instance, a calcium-sensitive fluorescent dye can be used to measure the intracellular calcium increase that occurs upon histamine stimulation, and the ability of a test compound to block this response can be quantified. vu.nlfrontiersin.org
While the specific HTS campaigns that may have led to the discovery of an early compound like Talastine are not extensively documented in modern literature, HTS remains the primary method for identifying new H1 receptor antagonists from large compound libraries. nih.govnih.gov The results from HTS provide the starting points for further chemical optimization.
Role of Medicinal Chemistry in Lead Identification and Optimization
Following the identification of initial "hits" from HTS, medicinal chemistry plays a pivotal role in transforming these preliminary compounds into viable drug candidates through a process called lead optimization. nih.gov This involves systematically modifying the chemical structure of the lead compound to improve its pharmacological properties.
Talastine belongs to the phthalazinone class of chemical compounds. acs.orgosf.ionih.govresearchgate.net The medicinal chemistry of phthalazinone-based H1 antagonists focuses on enhancing several key characteristics:
Potency: Increasing the binding affinity of the compound for the H1 receptor.
Selectivity: Ensuring the compound binds preferentially to the H1 receptor over other receptors (like muscarinic or adrenergic receptors) to minimize off-target side effects. mdpi.com
Pharmacokinetic Properties: Modifying the structure to achieve desirable absorption, distribution, metabolism, and excretion (ADME) profiles, such as improving oral bioavailability or, in the case of second-generation antihistamines, reducing penetration across the blood-brain barrier to avoid sedation. nih.govnih.gov
Duration of Action: Engineering the molecule to have a longer-lasting effect in the body. acs.orgnih.gov
For instance, research on phthalazinone amides has shown that specific structural modifications can lead to compounds with potency comparable to the clinical standard azelastine (B1213491) but with a longer duration of action and low brain penetration. nih.govnih.gov This iterative process of design, synthesis, and testing is central to developing drugs with an optimal balance of efficacy and safety.
Chemoinformatics and Computational Drug Design
Chemoinformatics and computational drug design have become indispensable tools in modern drug discovery, accelerating the process and reducing costs by modeling and predicting molecular behavior. researchgate.net These in silico methods are widely applied in the discovery of H1-antihistamines.
In silico models are extensively used to predict the ADME and pharmacokinetic properties of drug candidates early in the discovery process. audreyli.comrsc.org For antihistamines, a critical predicted property is the ability to cross the blood-brain barrier (BBB). audreyli.com First-generation antihistamines like Talastine readily cross the BBB, leading to sedative effects, a characteristic that computational models can now predict based on molecular structure and physicochemical properties. smpdb.camdpi.com
Web-based platforms and specialized software can predict a wide range of properties, including:
Lipophilicity (LogP)
Aqueous solubility
Plasma protein binding
Metabolism by cytochrome P450 enzymes
Potential for toxicity
These predictive models allow chemists to prioritize which compounds to synthesize and test, focusing on those with the highest probability of having a favorable pharmacokinetic profile. greenstonebio.com
Table 1: Predicted ADMET Properties for Talastine
| Property | Predicted Value/Classification | Description |
| CLOGP | 2.15 | A measure of the compound's lipophilicity (oil/water partition coefficient). drugcentral.org |
| Topological Polar Surface Area (TPSA) | 35.91 Ų | Relates to the compound's ability to permeate cell membranes. drugcentral.org |
| Blood-Brain Barrier (BBB) Penetration | High Likelihood | First-generation antihistamines are known to cross the BBB, which is consistent with their sedative effects. smpdb.caaudreyli.com |
| P-glycoprotein (P-gp) Substrate | Unlikely | Second-generation antihistamines are often substrates of the P-gp efflux pump, which limits their brain penetration. First-generation drugs are typically not. acs.org |
Virtual screening and ligand-based design are two primary computational strategies for identifying new drug candidates. nih.gov
Virtual Screening (Structure-Based Design): With the availability of the H1 receptor's crystal structure, structure-based virtual screening has become a powerful tool. tandfonline.comnih.gov This method involves computationally "docking" millions of virtual compounds into the three-dimensional structure of the H1R binding site to predict which molecules are most likely to bind with high affinity. researchgate.netnih.gov This approach has successfully identified novel, fragment-like H1R ligands with high hit rates, providing new starting points for drug development. nih.gov
Ligand-Based Design: When a target's 3D structure is unknown, or to complement structure-based methods, ligand-based design is used. This approach relies on the knowledge of existing active molecules (ligands) like Talastine. nih.gov Key methods include:
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.govnih.gov These models can then be used to predict the activity of newly designed compounds. Studies on H1 antagonists have shown that antihistaminic activity is often governed by specific steric and electronic parameters. nih.gov
Pharmacophore Modeling: This technique identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) that a molecule must possess to bind to the H1 receptor. This pharmacophore "map" is then used as a template to search databases for other molecules that fit the model. bucm.edu.cn
Both structure-based and ligand-based computational approaches have been instrumental in the rational design and discovery of new generations of H1-antihistamines with improved potency and selectivity. excelra.combiorxiv.orgresearchgate.net
Future Directions and Emerging Research Avenues for Talastine Hydrochloride
Exploration of Novel Therapeutic Applications Beyond Antihistamine Activity
While Talastine hydrochloride is a known first-generation antihistamine with anti-allergic properties primarily used for symptomatic relief of allergic reactions, future research could unearth new therapeutic potentials for this compound. invivochem.commedchemexpress.commedchemexpress.com The exploration of drug repositioning, a strategy that identifies new uses for approved drugs, could be a key avenue for this compound.
The immunomodulatory effects of first-generation antihistamines are an area of growing interest. Research into how this compound might modulate immune responses beyond its H1-receptor antagonism could reveal applications in other inflammatory or autoimmune conditions. nih.gov For instance, some antihistamines have shown effects on the central nervous system, and investigating any potential neuroactive properties of this compound could open doors to its use in neurological disorders. drugcentral.org
Furthermore, the structural characteristics of Talastine, a phthalazinone derivative, might lend themselves to interactions with other biological targets. drugbank.com A systematic investigation into its off-target activities could identify unforeseen therapeutic opportunities. This could involve screening this compound against a wide array of receptors, enzymes, and ion channels to uncover novel pharmacological activities.
Development of Advanced In Vitro and In Vivo Preclinical Models
To better predict the efficacy and safety of this compound for both its current and potential future applications, the development of more sophisticated preclinical models is crucial.
In Vitro Models:
Current in vitro assays are fundamental for initial screening. However, future research would benefit from the use of more complex, three-dimensional (3D) cell culture models, such as organoids or "lab-on-a-chip" systems. These models more closely mimic the physiological environment of human tissues, offering a more accurate prediction of a drug's effects. For example, developing lung or skin organoids could provide a more realistic platform to study the anti-allergic and anti-inflammatory effects of this compound.
In Vivo Models:
While traditional animal models have been instrumental, the development of humanized animal models could provide more clinically relevant data. These models, which incorporate human cells or genes into animals like mice, can offer better insights into the human-specific responses to this compound. Additionally, specialized animal models could be employed to investigate novel therapeutic applications. For instance, if a potential anti-inflammatory role is identified, models of specific inflammatory diseases would be necessary to validate these findings. A rat brain perfusion model, for example, could be used to determine the extent to which this compound or its derivatives can cross the blood-brain barrier, which would be crucial for assessing potential neurological applications. google.com
Integration of Artificial Intelligence and Machine Learning in Chemical and Biological Research
The integration of artificial intelligence (AI) and machine learning (ML) offers a transformative potential to accelerate research into compounds like this compound. mdpi.comresearchgate.net
Drug Discovery and Repurposing:
AI algorithms can analyze vast datasets of chemical structures, biological activities, and clinical data to identify new potential uses for existing drugs. nih.govmdpi.com By applying these algorithms to this compound, researchers could predict its potential interactions with a wide range of biological targets, thereby identifying novel therapeutic avenues that would be time-consuming and costly to explore through traditional methods alone. mdpi.com For example, machine learning models could be trained to predict the potential of this compound to treat conditions beyond allergies based on its chemical structure and known pharmacological properties. researchgate.net
Predictive Toxicology:
A significant challenge in drug development is predicting adverse drug reactions. nih.gov Machine learning models can be developed to predict the potential toxicity of a compound based on its chemical structure and in vitro data. nih.govresearchgate.net Applying such models to this compound could help in identifying potential safety concerns early in the development of new formulations or applications, leading to safer and more efficient research pathways.
Personalized Medicine:
In the long term, AI could play a role in personalizing treatment with this compound. By analyzing a patient's genetic information, lifestyle, and clinical data, AI models could potentially predict an individual's response to the drug, allowing for more tailored and effective therapeutic strategies. nih.gov
Q & A
Q. What validated analytical methods are recommended for quantifying Talastine hydrochloride in complex biological matrices?
High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is widely used due to its specificity and sensitivity. Key steps include:
- Sample preparation : Use protein precipitation (e.g., acetonitrile) or solid-phase extraction to isolate Talastine from plasma or tissue homogenates .
- Method validation : Assess linearity (R² ≥ 0.99), precision (CV < 15%), and recovery rates (>80%) across relevant concentration ranges. Include internal standards (e.g., deuterated analogs) to correct for matrix effects .
- Reference : Cross-validate results with alternative techniques like capillary electrophoresis or immunoassays to confirm accuracy .
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Route selection : Compare nucleophilic substitution vs. reductive amination pathways for intermediate formation. Monitor reaction progress via thin-layer chromatography (TLC) or in situ FTIR .
- Purification : Use recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) to remove byproducts. Characterize purity via melting point, NMR (¹H/¹³C), and elemental analysis .
- Scale-up considerations : Ensure stoichiometric ratios and temperature control are maintained during pilot-scale synthesis to avoid side reactions .
Q. What in vitro and in vivo models are suitable for studying this compound’s pharmacological mechanisms?
- In vitro : Use primary cell cultures (e.g., neuronal or epithelial cells) to assess receptor binding affinity (e.g., radioligand displacement assays) and downstream signaling (e.g., cAMP/PKA pathways) .
- In vivo : Employ rodent models for pharmacokinetic studies (e.g., bioavailability, half-life) and disease-specific efficacy (e.g., induced inflammation or tumor xenografts). Monitor toxicity via histopathology and serum biomarkers (ALT, creatinine) .
Advanced Research Questions
Q. How should researchers design experiments to resolve contradictory data on Talastine’s dose-dependent effects?
- Controlled variables : Standardize animal strain, age, and environmental factors (e.g., diet, light cycles) to minimize variability .
- Dose-response curves : Test at least five concentrations spanning EC₅₀ values. Use nonlinear regression models (e.g., Hill equation) to quantify efficacy and potency .
- Mechanistic studies : Combine genetic knockout models and selective inhibitors to isolate target pathways (e.g., kinase inhibition vs. off-target effects) .
Q. What strategies mitigate interference from Talastine’s metabolites during pharmacokinetic analysis?
- Chromatographic separation : Optimize mobile phase gradients (e.g., 0.1% formic acid in water/acetonitrile) to resolve parent drug and metabolites (e.g., hydroxylated or glucuronidated forms) .
- Metabolite identification : Use high-resolution MS (HRMS) and stable isotope labeling to trace metabolic pathways. Compare fragmentation patterns with synthetic standards .
Q. How can researchers address discrepancies between in silico predictions and experimental results for Talastine’s binding affinity?
- Computational validation : Re-evaluate docking algorithms (e.g., AutoDock Vina vs. Glide) and force fields (e.g., AMBER vs. CHARMM) to ensure parameter accuracy .
- Experimental corroboration : Perform surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants (Kd) under physiological conditions .
Data Presentation and Reproducibility Guidelines
- Tables : Include statistical metrics (mean ± SD, p-values) and raw data in supplementary materials .
- Figures : Label axes with units and error bars (95% confidence intervals). Use color-coding to distinguish experimental groups .
- Ethical compliance : Adhere to institutional guidelines for chemical disposal and animal welfare (e.g., OECD test protocols) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
